molecular formula C15H18N2O3S2 B2373743 (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 868147-52-8

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2373743
CAS RN: 868147-52-8
M. Wt: 338.44
InChI Key: ITIMMRBHCBVKJH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Thioxothiazolidin-4-one Derivatives in Cancer Therapy

A study conducted by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and examined their effects on tumor growth and angiogenesis in a mouse model. These compounds, including variants of thioxothiazolidin-4-one, showed significant reduction in tumor volume and cell number, and extended the lifespan of tumor-bearing mice. They also exhibited strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, indicating potential for anticancer therapy (Chandrappa et al., 2010).

2. Synthesis and Evaluation of Antiangiogenic Properties

Another research by Chandrappa et al. (2009) focused on synthesizing various 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. These compounds were tested for their antiproliferative activity and ability to induce apoptosis in human leukemia cells. The study found that specific derivatives exhibited moderate to strong antiproliferative activity and induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents (Chandrappa et al., 2009).

Other Medical Applications

3. Thiazolidinone Derivatives for Infectious Diseases

Research by Horishny et al. (2022) synthesized and evaluated the antibacterial and antifungal properties of various 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives. These compounds showed higher antibacterial potency compared to ampicillin and significant antifungal activity, suggesting potential as new antimicrobial agents (Horishny et al., 2022).

properties

IUPAC Name

2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-4-7-11(14(19)20)17-13(18)12(22-15(17)21)9-10-6-5-8-16(10)2/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,19,20)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIMMRBHCBVKJH-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CN2C)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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